molecular formula C18H19NOS B1592750 2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol CAS No. 1033803-59-6

2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol

Cat. No.: B1592750
CAS No.: 1033803-59-6
M. Wt: 297.4 g/mol
InChI Key: OVFQQDSHNMUCLP-UHFFFAOYSA-N
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Description

2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol is a complex organic compound that features a naphthalene ring system substituted with a thiophene ring and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthalene Core: The naphthalene core can be synthesized through Friedel-Crafts alkylation or acylation reactions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Addition of the Methylamino Group: The methylamino group is added through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the naphthalene and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce fully saturated derivatives.

Scientific Research Applications

2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Amino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol
  • 2-(3-(Methylamino)-1-(furan-2-yl)propyl)naphthalen-1-ol
  • 2-(3-(Methylamino)-1-(thiophen-3-yl)propyl)naphthalen-1-ol

Uniqueness

2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol is unique due to the specific positioning of the methylamino and thiophene groups, which confer distinct electronic and steric properties

Properties

IUPAC Name

2-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c1-19-11-10-15(17-7-4-12-21-17)16-9-8-13-5-2-3-6-14(13)18(16)20/h2-9,12,15,19-20H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFQQDSHNMUCLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=C(C2=CC=CC=C2C=C1)O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033803-59-6
Record name 2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033803596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-(METHYLAMINO)-1-(THIOPHEN-2-YL)PROPYL)NAPHTHALEN-1-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K359ZTO22L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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